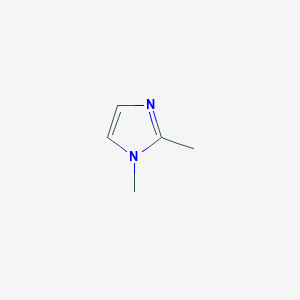
Dimethylbenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbenzylamine hydrochloride (DMBA-HCl) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 149.64 g/mol. DMBA-HCl is widely used in the field of biochemistry and pharmacology due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of Dimethylbenzylamine hydrochloride is not fully understood. However, it is known to act as a competitive inhibitor of certain enzymes. It is also known to bind to certain receptors in the body, which can lead to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Dimethylbenzylamine hydrochloride has various biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. It is also known to affect the function of certain receptors in the body, which can lead to changes in neurotransmitter release and hormone secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethylbenzylamine hydrochloride has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents and compounds used in scientific research. However, there are also limitations to the use of Dimethylbenzylamine hydrochloride. It can be toxic in high doses and can also be difficult to handle due to its hygroscopic nature.
Direcciones Futuras
There are several future directions for the use of Dimethylbenzylamine hydrochloride in scientific research. One area of interest is the development of new drugs and pharmaceuticals that target specific enzymes and receptors in the body. Dimethylbenzylamine hydrochloride can also be used in the study of protein structure and function, which can lead to the development of new therapies for various diseases. Additionally, Dimethylbenzylamine hydrochloride can be used in the development of new chemical compounds for use in various industries, such as the production of plastics and other materials.
In conclusion, Dimethylbenzylamine hydrochloride is a useful compound in scientific research due to its unique properties. It is commonly used in the study of enzymes and proteins, and can also be used in the development of new drugs and pharmaceuticals. While it has several advantages, there are also limitations to its use. However, with continued research, Dimethylbenzylamine hydrochloride has the potential to lead to new discoveries and advancements in various fields.
Métodos De Síntesis
Dimethylbenzylamine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of benzylamine with formaldehyde and hydrogen chloride gas. The reaction produces Dimethylbenzylamine hydrochloride as a white crystalline powder.
Aplicaciones Científicas De Investigación
Dimethylbenzylamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the study of enzyme kinetics and protein structure. Dimethylbenzylamine hydrochloride is also used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
1875-92-9 |
|---|---|
Nombre del producto |
Dimethylbenzylamine hydrochloride |
Fórmula molecular |
C9H14ClN |
Peso molecular |
171.67 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |
Clave InChI |
CADWTSSKOVRVJC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1.Cl |
SMILES canónico |
C[NH+](C)CC1=CC=CC=C1.[Cl-] |
Otros números CAS |
1875-92-9 |
Números CAS relacionados |
103-83-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)







